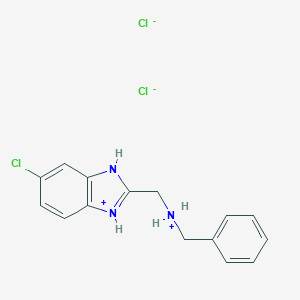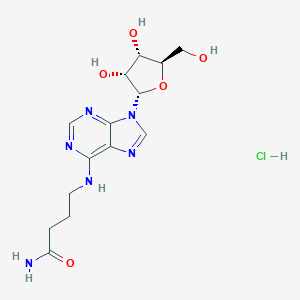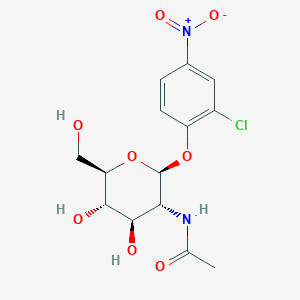![molecular formula C38H87N3O13S3 B216764 Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate CAS No. 103694-63-9](/img/structure/B216764.png)
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate, also known as C12E8, is a surfactant widely used in scientific research. This molecule has a unique structure that makes it useful in various applications, including biochemistry, biophysics, and material science.
Mechanism of Action
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate acts as a surfactant by reducing the surface tension of water and increasing the solubility of hydrophobic molecules. It forms micelles in aqueous solutions, where the hydrophobic tails of the surfactant molecules are sequestered in the core of the micelle, while the hydrophilic heads are exposed to the solvent. This structure allows this compound to solubilize hydrophobic molecules, such as membrane proteins and lipids, and stabilize emulsions and foams.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the structure and function of membrane proteins and lipids. It does not disrupt the lipid bilayer or alter the activity of membrane proteins. However, high concentrations of this compound can cause membrane protein denaturation and aggregation. In addition, this compound has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate has several advantages for lab experiments. It is a mild detergent that does not denature or aggregate membrane proteins and lipids. It is also compatible with a wide range of buffer conditions and is easily removed by dialysis or gel filtration. However, this compound has some limitations, including its high cost and limited availability. In addition, this compound can interfere with some assays, such as the Bradford assay for protein quantification.
Future Directions
There are several future directions for the use of Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate in scientific research. One area of interest is the use of this compound in the solubilization and stabilization of membrane proteins for cryo-electron microscopy studies. Another area of interest is the use of this compound in the synthesis of nanoparticles and nanocomposites for material science applications. In addition, there is potential for the development of new surfactants based on the structure of this compound with improved properties for specific applications.
Conclusion
In conclusion, this compound is a versatile surfactant that has a wide range of applications in scientific research. Its unique structure and properties make it useful in various fields, including biochemistry, biophysics, and material science. While there are some limitations to its use, the future directions for this compound research are promising, and it will continue to be an important tool for scientific research.
Synthesis Methods
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate can be synthesized by reacting ethylene oxide with a mixture of dodecyl alcohol and octaethylene glycol. The resulting product is a mixture of ethoxylated dodecyl alcohol with an average of 8 ethylene oxide units. This mixture is then quaternized with ethyl sulfate to produce this compound.
Scientific Research Applications
Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate has a wide range of applications in scientific research. It is commonly used as a detergent to solubilize membrane proteins and lipids for structural and functional studies. This compound is also used as a dispersant for nanoparticles and a stabilizer for emulsions and foams. In addition, this compound is used as a surfactant in chromatography and electrophoresis to separate and purify proteins and DNA.
properties
CAS RN |
103694-63-9 |
|---|---|
Molecular Formula |
C38H87N3O13S3 |
Molecular Weight |
890.3 g/mol |
IUPAC Name |
ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate |
InChI |
InChI=1S/C32H72N3O.3C2H6O4S/c1-9-12-13-14-15-16-17-18-19-20-21-22-26-32(36)31-35(8,30-25-28-34(6,7)11-3)29-24-23-27-33(4,5)10-2;3*1-2-6-7(3,4)5/h32,36H,9-31H2,1-8H3;3*2H2,1H3,(H,3,4,5)/q+3;;;/p-3 |
InChI Key |
JZTVHFRSYIDPPG-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(CCCC[N+](C)(C)CC)CCC[N+](C)(C)CC)O.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(CCCC[N+](C)(C)CC)CCC[N+](C)(C)CC)O.CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-] |
Other CAS RN |
103694-63-9 |
synonyms |
1,3-Propanediaminium, N,N-diethyl-N-3-(ethyldimethylammonio)propyl-N-(2-hydroxyhexadecyl)-N,N-dimethyl-, tris(ethyl sulfate) (salt) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)


![L-Alanine, N-[N-[N-[N-(1-oxodecyl)glycyl]-L-tryptophyl]-L-alanyl]-, methyl ester](/img/structure/B216720.png)
![3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B216727.png)
![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)


